Diacetato{(R)-(-)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II)
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Overview
Description
Diacetato{®-(-)-5,5’-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4’-bi-1,3-benzodioxole}ruthenium(II) is a ruthenium-based complex that has gained significant attention in the field of catalysis. This compound is known for its unique chiral properties and its ability to facilitate various chemical reactions, making it a valuable tool in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diacetato{®-(-)-5,5’-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4’-bi-1,3-benzodioxole}ruthenium(II) typically involves the coordination of the ruthenium metal center with the chiral ligand. The process begins with the preparation of the ligand, which is then reacted with a ruthenium precursor, such as ruthenium(II) acetate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents like dichloromethane or toluene. The resulting complex is then purified through crystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the synthetic route while ensuring the reaction conditions are optimized for yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity starting materials and solvents. The purification process may also be enhanced through advanced techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Diacetato{®-(-)-5,5’-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4’-bi-1,3-benzodioxole}ruthenium(II) is known to undergo various types of reactions, including:
Oxidation: The compound can facilitate the oxidation of organic substrates, often using oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: It can also catalyze reduction reactions, such as the hydrogenation of alkenes and alkynes.
Substitution: The complex can participate in substitution reactions, where ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen gas for hydrogenation reactions, oxygen or hydrogen peroxide for oxidation reactions, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal activity and selectivity.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in hydrogenation reactions, the major products are typically reduced organic compounds, while in oxidation reactions, the products are oxidized organic molecules.
Scientific Research Applications
Diacetato{®-(-)-5,5’-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4’-bi-1,3-benzodioxole}ruthenium(II) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including asymmetric hydrogenation and oxidation reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with biological molecules.
Industry: The compound is used in industrial processes for the production of fine chemicals and pharmaceuticals, where its catalytic properties can improve reaction efficiency and selectivity
Mechanism of Action
The mechanism of action of Diacetato{®-(-)-5,5’-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4’-bi-1,3-benzodioxole}ruthenium(II) involves the coordination of the ruthenium center with the substrate, facilitating the transfer of electrons and protons during the reaction. The chiral ligand plays a crucial role in determining the stereochemistry of the reaction, leading to the formation of enantiomerically pure products. The molecular targets and pathways involved depend on the specific reaction and substrate being used .
Comparison with Similar Compounds
Similar Compounds
Diacetato{®-(+)-2,2’-bis[di(3,5-xylyl)phosphino]-1,1’-binaphthyl}ruthenium(II): This compound has a similar structure but with different substituents on the phosphine ligands, leading to different catalytic properties.
Diacetato{(S)-(+)-2,2’-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-6,6’-dimethoxy-1,1’-biphenyl}ruthenium(II): Another similar compound with slight variations in the ligand structure, affecting its reactivity and selectivity.
Uniqueness
Diacetato{®-(-)-5,5’-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4’-bi-1,3-benzodioxole}ruthenium(II) is unique due to its specific chiral ligand, which imparts high enantioselectivity in catalytic reactions. This makes it particularly valuable in the synthesis of chiral molecules, which are important in pharmaceuticals and fine chemicals .
Properties
Molecular Formula |
C78H108O12P2Ru+2 |
---|---|
Molecular Weight |
1400.7 g/mol |
IUPAC Name |
[4-[5-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphaniumyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanium;ruthenium(2+);diacetate |
InChI |
InChI=1S/C74H100O8P2.2C2H4O2.Ru/c1-67(2,3)47-33-43(34-48(61(47)75-25)68(4,5)6)83(44-35-49(69(7,8)9)62(76-26)50(36-44)70(10,11)12)57-31-29-55-65(81-41-79-55)59(57)60-58(32-30-56-66(60)82-42-80-56)84(45-37-51(71(13,14)15)63(77-27)52(38-45)72(16,17)18)46-39-53(73(19,20)21)64(78-28)54(40-46)74(22,23)24;2*1-2(3)4;/h29-40H,41-42H2,1-28H3;2*1H3,(H,3,4);/q;;;+2 |
InChI Key |
TZSINPYBMMRUEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[PH+](C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)[PH+](C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)C8=CC(=C(C(=C8)C(C)(C)C)OC)C(C)(C)C.[Ru+2] |
Origin of Product |
United States |
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